ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate
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Description
Ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 449.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.1335895 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be involved in neuroprotection and anti-inflammatory pathways . The compound is part of a series of novel triazole-pyrimidine-based compounds that have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits its neuroprotective and anti-inflammatory properties .
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers .
Biological Activity
Ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate (CAS#: 887218-95-3) is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H25ClN4O3S, with a molecular weight of 449.0 g/mol. The structure features a piperidine ring, a triazole-thiazole moiety, and a chlorophenyl group, contributing to its unique biological profile.
Research indicates that compounds containing triazole and thiazole moieties exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The presence of these groups is essential for their interaction with biological targets:
- Anticancer Activity : Triazole derivatives have shown potential in inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxicity against colon carcinoma cells with IC50 values in the low micromolar range .
- Antimicrobial Effects : The thiazole ring has been linked to antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis and function .
Case Studies
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Anticancer Efficacy : A study evaluated the compound's effects on HCT-15 colon carcinoma cells. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
Compound Cell Line IC50 (µM) Ethyl 1-[(2-chlorophenyl)... HCT-15 12.5 Doxorubicin HCT-15 10.0 - Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. This interaction suggests that it may act as an inhibitor of specific kinases (e.g., CDK2), which are critical for cancer cell cycle regulation .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-7-5-6-8-15(14)22)25-11-9-13(10-12-25)20(28)29-4-2/h5-8,13,17,27H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRDLKBESOFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.